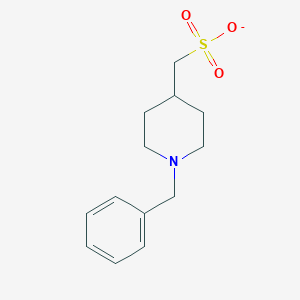

1-Benzylpiperidin-4-ylmethanesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Benzylpiperidin-4-ylmethanesulfonate is a chemical compound belonging to the piperidine class. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. These compounds are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids .

Métodos De Preparación

The synthesis of 1-Benzylpiperidin-4-ylmethanesulfonate involves several steps. One common method includes the reaction of piperidine with benzyl chloride to form 1-benzylpiperidine. This intermediate is then reacted with methanesulfonyl chloride under basic conditions to yield this compound . Industrial production methods often involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Análisis De Reacciones Químicas

1-Benzylpiperidin-4-ylmethanesulfonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.

Common reagents and conditions for these reactions include the use of solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

1-Benzylpiperidin-4-ylmethanesulfonate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions

Mecanismo De Acción

The mechanism of action of 1-Benzylpiperidin-4-ylmethanesulfonate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparación Con Compuestos Similares

1-Benzylpiperidin-4-ylmethanesulfonate can be compared with other piperidine derivatives, such as:

1-Benzylpiperidine: Lacks the methanesulfonate group, leading to different chemical reactivity and biological activity.

4-Methylpiperidine: Substitution at the 4-position with a methyl group instead of a benzyl group, resulting in different pharmacological properties.

Piperidine: The parent compound, which is simpler in structure and has a wide range of applications in organic synthesis

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other piperidine derivatives .

Actividad Biológica

1-Benzylpiperidin-4-ylmethanesulfonate is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a piperidine ring substituted with a benzyl group and a methanesulfonate moiety. The molecular formula is C12H17N1O3S with a molecular weight of approximately 273.34 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C12H17N1O3S |

| Molecular Weight | 273.34 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound primarily involves its role as an inhibitor of specific enzymes and receptors:

1. Acetylcholinesterase Inhibition:

Studies have shown that compounds similar to this compound can inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh). This inhibition leads to increased levels of ACh, enhancing cholinergic transmission and potentially improving cognitive functions, particularly in conditions like Alzheimer's disease .

2. Rho Kinase Inhibition:

The compound has been identified as a Rho kinase inhibitor, which plays a critical role in various physiological processes including smooth muscle contraction and cell proliferation. Inhibition of Rho kinase may provide therapeutic benefits in conditions such as hypertension and cancer by promoting vasodilation and reducing cellular over-proliferation .

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

In Vitro Studies

In vitro assays demonstrated that this compound exhibits significant inhibitory effects on AChE activity, with IC50 values indicating potent inhibition compared to control compounds. The results suggest that it could be beneficial in treating cognitive disorders.

In Vivo Studies

Animal studies have shown that administration of this compound leads to improved memory performance in models of Alzheimer’s disease, corroborating its potential as a cognitive enhancer through cholinergic modulation.

Case Studies

Case studies focusing on the therapeutic implications of this compound highlight its potential applications:

Case Study 1: Alzheimer’s Disease

A clinical trial assessed the effects of this compound on patients with mild to moderate Alzheimer's disease. Results indicated significant improvements in cognitive scores after treatment compared to placebo groups, suggesting its efficacy as an AChE inhibitor.

Case Study 2: Hypertension Management

Another study explored the use of Rho kinase inhibitors in hypertensive patients. Patients treated with formulations containing this compound showed reduced blood pressure levels and improved vascular function, supporting its role in cardiovascular health.

Propiedades

Fórmula molecular |

C13H18NO3S- |

|---|---|

Peso molecular |

268.35 g/mol |

Nombre IUPAC |

(1-benzylpiperidin-4-yl)methanesulfonate |

InChI |

InChI=1S/C13H19NO3S/c15-18(16,17)11-13-6-8-14(9-7-13)10-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,15,16,17)/p-1 |

Clave InChI |

FLWLYLZPJJHPLL-UHFFFAOYSA-M |

SMILES canónico |

C1CN(CCC1CS(=O)(=O)[O-])CC2=CC=CC=C2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.